molecular formula C10H8O2S B12214374 Benzo[b]thiophen-3(2H)-one, 2-acetyl-

Benzo[b]thiophen-3(2H)-one, 2-acetyl-

Cat. No.: B12214374
M. Wt: 192.24 g/mol
InChI Key: ALLOXTNJJHYPLR-UHFFFAOYSA-N
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Description

Benzo[b]thiophen-3(2H)-one, 2-acetyl- is a useful research compound. Its molecular formula is C10H8O2S and its molecular weight is 192.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzo[b]thiophen-3(2H)-one, 2-acetyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzo[b]thiophen-3(2H)-one, 2-acetyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H8O2S

Molecular Weight

192.24 g/mol

IUPAC Name

2-acetyl-1-benzothiophen-3-one

InChI

InChI=1S/C10H8O2S/c1-6(11)10-9(12)7-4-2-3-5-8(7)13-10/h2-5,10H,1H3

InChI Key

ALLOXTNJJHYPLR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1C(=O)C2=CC=CC=C2S1

Origin of Product

United States
Foundational & Exploratory

Technical Whitepaper: Structural Dynamics, Coordination Chemistry, and Advanced Applications of Benzo[b]thiophen-3(2H)-one, 2-acetyl-

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzo[b]thiophen-3(2H)-one, 2-acetyl- (CAS: 3260-92-2), frequently referred to by its enol tautomer 2-acetyl-3-hydroxybenzo[b]thiophene, is a highly versatile heterocyclic compound[1]. Characterized by its rigid benzothiophene core and dynamic keto-enol tautomerism, this molecule has transitioned from a niche organic intermediate to a highly sought-after bidentate ligand in transition metal chemistry. This whitepaper provides an in-depth analysis of its physicochemical properties, its superiority as an ancillary ligand in optoelectronics and neurotherapeutics, and field-proven methodologies for its integration into complex molecular architectures.

Chemical Identity & Structural Dynamics

The structural defining feature of this compound is its keto-enol equilibrium. In solution, the molecule oscillates between the 3(2H)-one (keto) form and the 3-hydroxy (enol) form.

When subjected to mild basic conditions, the enol form undergoes deprotonation to yield the 2-acetylbenzo[b]thiophen-3-olate (bt) anion. This olate form acts as a powerful bidentate (O,O) chelating agent. The extended π -conjugation of the benzothiophene ring provides exceptional thermal stability and steric bulk, making it functionally superior to standard aliphatic ligands like acetylacetonate (acac) in stabilizing heavy transition metals[2].

Tautomerism A Keto Form Benzo[b]thiophen-3(2H)-one, 2-acetyl- B Enol Form 2-Acetyl-3-hydroxybenzo[b]thiophene A->B Tautomerization C Olate Ligand (bt) 2-Acetylbenzo[b]thiophen-3-olate B->C Deprotonation (Base)

Fig 1: Keto-enol tautomerization and base-catalyzed deprotonation to form the active olate ligand.

Physicochemical Profiling

Understanding the quantitative properties of the compound is critical for predicting its solubility, reactivity, and binding affinity during complex synthesis.

PropertyValue
Primary Chemical Name 1-(3-Hydroxybenzo[b]thiophen-2-yl)ethanone
CAS Registry Number 3260-92-2[1]
Molecular Formula C₁₀H₈O₂S[3]
Molecular Weight 192.24 g/mol [3]
Exact Mass 192.0245 Da[3]
Topological Polar Surface Area (TPSA) 65.5 Ų[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 3[3]
Rotatable Bonds 1[3]

Advanced Applications: The 'bt' Ligand Advantage

Optoelectronics: Red-Emitting OLEDs

In the development of phosphorescent organic light-emitting diodes (OLEDs), the 'bt' ligand is used to synthesize heteroleptic Iridium(III) complexes. Substituting standard acac ligands with the 'bt' ligand increases the complex's decomposition temperature by 10–20%[2]. Mechanistic Causality: The rigid, bulky nature of the benzothiophene core prevents close intermolecular packing, which significantly lowers emission self-quenching constants. This structural advantage enables the fabrication of highly efficient red OLEDs with external quantum efficiencies (EQE) exceeding 13% and stable CIE chromaticity coordinates[2].

Therapeutics: Alzheimer’s Disease Inhibitors

The 'bt' ligand has been successfully coordinated with Ruthenium(II) to form [Ru(tpa)(bt)]ClO₄ (where tpa = tris(2-pyridylmethyl)amine). This tetradentate complex acts as a potent inhibitor of β -amyloid (A β 1-40) fibrillogenesis[4]. Mechanistic Causality: The planar benzothiophene moiety intercalates or hydrophobically interacts with the amyloidogenic β -sheet structures, while the Ru(II) center disrupts the hydrogen-bonding network necessary for fibril elongation, presenting a novel metallopharmaceutical approach to Alzheimer's disease[4].

Solar Energy Storage

Hydrazone derivatives of 2-acetyl-3-hydroxybenzo[b]thiophene exhibit thermally reversible (E)/(Z) photoisomerization[5]. When irradiated, these molecules absorb light energy and isomerize into a higher-energy state. The kinetic stability of these isomers makes them highly suitable candidates for closed-loop solar energy storage systems[5].

Pathway N1 Host Material (e.g., mCP) Exciton Generation N2 Förster/Dexter Energy Transfer N1->N2 N3 Ir(III)-bt Complex Triplet Harvesting N2->N3 N4 Radiative Decay Red Phosphorescence (>600 nm) N3->N4 Reduced Self-Quenching via 'bt' Sterics

Fig 2: Exciton transfer and radiative decay pathway in Ir(III)-bt doped OLED devices.

Experimental Workflows and Self-Validating Protocols

As a Senior Application Scientist, it is imperative to design protocols that are not merely sequential steps, but self-validating systems where the underlying chemistry dictates the methodology.

Protocol 1: Synthesis of Heteroleptic[Ir(C^N)₂(bt)] Complexes

This protocol outlines the coordination of the 'bt' ligand to an Iridium core for OLED applications[2].

  • Step 1: Dimer Cleavage Preparation. Suspend the dichloro-bridged iridium dimer [Ir(C^N)₂(μ-Cl)]₂ (0.5 mmol), 2-acetyl-3-hydroxybenzo[b]thiophene (1.2 mmol), and anhydrous Na₂CO₃ (5.0 mmol) in 30 mL of 2-ethoxyethanol.

    • Causality: Na₂CO₃ is specifically chosen as a mild base to deprotonate the enol hydroxyl group without degrading the primary cyclometalating (C^N) ligands. This shifts the tautomeric equilibrium entirely to the reactive 2-acetylbenzo[b]thiophen-3-olate anion, which is required to cleave the chloride bridges.

  • Step 2: Thermal Activation. Reflux the mixture at 120°C for 16 hours under a strict Nitrogen (N₂) atmosphere.

    • Causality: The 120°C temperature provides the necessary activation energy to overcome the kinetic barrier of dimer cleavage, while the N₂ atmosphere prevents the oxidative degradation of the electron-rich benzothiophene ring at high temperatures.

  • Step 3: Self-Validating Purification. Cool to room temperature, precipitate with distilled water, and filter. Purify via silica gel column chromatography (Dichloromethane:Hexane).

    • Validation: The success of the chelation is immediately visible under a 365 nm UV lamp; the crude product will exhibit intense red/orange phosphorescence, confirming the successful triplet-harvesting coordination of the 'bt' ligand. Confirm exact mass via MALDI-TOF MS.

Protocol 2: Functional Validation of [Ru(tpa)(bt)]ClO₄ via ThT Assay

To validate the efficacy of the synthesized Ru(II)-bt complex against Alzheimer's targets[4].

  • Step 1: Peptide Preparation. Dissolve lyophilized A β (1-40) in hexafluoroisopropanol (HFIP) to monomerize the peptides, then evaporate and reconstitute in phosphate buffer (pH 7.4) to a final concentration of 20 μM.

  • Step 2: Co-incubation. Incubate the A β (1-40) solution with varying concentrations of the[Ru(tpa)(bt)]ClO₄ complex (e.g., 0, 10, 50 μM) at 37°C for 48 hours.

  • Step 3: Thioflavin T (ThT) Fluorescence Measurement. Add 10 μM ThT to the aliquots. Measure fluorescence (Excitation: 440 nm, Emission: 482 nm).

    • Causality & Validation: ThT is a molecular rotor. In free solution, it dissipates energy non-radiatively. When it binds to the β -sheet-rich grooves of amyloid fibrils, its rotation is locked, causing a massive spike in quantum yield. A dose-dependent decrease in ThT fluorescence directly and quantitatively validates that the Ru(II)-bt complex successfully inhibited fibril formation[4].

References

  • Yang, C., Lai, S. L., Chan, S. L., Low, K. H., Cheng, G., Yeung, K. T., Kwok, C. C., & Che, C. M. (2014). "Phosphorescent cyclometalated iridium(III) complexes that contain substituted 2-acetylbenzo[b]thiophen-3-olate ligand for red organic light-emitting devices." Chemistry - An Asian Journal, 9(12), 3572-3585. Available at:[Link]

  • Hong Kong Baptist University. (2015). "A novel tetradentate ruthenium(II) complex containing tris(2-pyridylmethyl)amine (tpa) as an Inhibitor of Beta-Amyloid Fibrillation." HKBU Institutional Repository. Available at:[Link]

  • Shepelenko, E. N., Bren', V. A., & Bushkov, A. Y. (1989). "Photoisomerization of Hydrazones of 2-Acetyl-3-hydroxy-benzo[b]furan and -benzo[b]thiophene." Chemistry of Heterocyclic Compounds. Available at:[Link]

Sources

Spectroscopic Characterization of 2-acetyl-benzo[b]thiophen-3(2H)-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-acetyl-benzo[b]thiophen-3(2H)-one, with a primary focus on Infrared (IR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural nuances of the molecule, the theoretical basis for its spectral features, and practical methodologies for its analysis.

Introduction: The Structural Complexity and Importance of 2-acetyl-benzo[b]thiophen-3(2H)-one

Benzo[b]thiophene derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] The title compound, 2-acetyl-benzo[b]thiophen-3(2H)-one, is a functionalized derivative with potential applications in organic synthesis and pharmaceutical development.[3] Its structural characterization is paramount for quality control, reaction monitoring, and understanding its physicochemical properties.

A critical aspect of this molecule is its potential for keto-enol tautomerism. The presence of a β-dicarbonyl-like moiety allows for the existence of two primary tautomeric forms: the keto form (2-acetyl-benzo[b]thiophen-3(2H)-one) and the enol form (2-(1-hydroxyethylidene)benzo[b]thiophen-3-ol). The equilibrium between these forms is influenced by factors such as solvent polarity and temperature, and this dynamic has profound implications for its spectroscopic signature. Research on related 2-aroyl-benzo[b]thiophen-3-ols has shown that the electronic nature of substituents can favor one tautomer over the other.[4][5]

Infrared (IR) Spectroscopic Analysis: Probing Molecular Vibrations

Infrared spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. By measuring the absorption of infrared radiation at various frequencies, we can deduce the types of chemical bonds present and gain insights into the molecular structure. For 2-acetyl-benzo[b]thiophen-3(2H)-one, IR spectroscopy is particularly useful for identifying the carbonyl groups and discerning the predominant tautomeric form.

Predicted IR Absorption Bands and Interpretation

Due to the potential for tautomerism, the IR spectrum of this compound is expected to display characteristic bands for both the keto and enol forms. The relative intensities of these bands will reflect the equilibrium position.

Table 1: Predicted Infrared Absorption Bands for 2-acetyl-benzo[b]thiophen-3(2H)-one and its Enol Tautomer

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Comments
Keto Form
C=O (Thiophenone ring)Stretching1710 - 1680The five-membered ring ketone C=O stretch is typically in this region. Related compounds like thiochroman-4-one show a C=O stretch around 1680 cm⁻¹.[6]
C=O (Acetyl group)Stretching1725 - 1705The acetyl C=O stretch is expected at a slightly higher frequency than the ring ketone.
C-H (sp³ at C2)Stretching~2900A weak band corresponding to the methine proton at the 2-position.
Enol Form
O-H (Intramolecular H-bond)Stretching3400 - 2400 (broad)The enolic hydroxyl group, likely involved in intramolecular hydrogen bonding with the thiophene sulfur or the carbonyl oxygen, will appear as a very broad band.
C=C (Enol)Stretching1640 - 1600Conjugation with the aromatic ring and the acetyl group will influence the exact position.
C=O (Acetyl, H-bonded)Stretching1680 - 1650The frequency of the acetyl C=O is lowered due to conjugation and intramolecular hydrogen bonding. In related N-acylated compounds, carbonyl stretches appear in the 1663–1678 cm⁻¹ range.[7]
C-O (Enol)Stretching1300 - 1200Strong band associated with the enolic C-O bond.
Aromatic Ring
C=CStretching1600, 1580, 1500, 1450Multiple bands characteristic of the benzo[b]thiophene aromatic system.
C-HBending (out-of-plane)900 - 675The pattern of these bands can provide information about the substitution on the benzene ring.

Expert Insight: The most telling region of the spectrum will be from 1800 cm⁻¹ to 1600 cm⁻¹. The presence of two distinct carbonyl bands above 1700 cm⁻¹ would strongly suggest a significant population of the keto tautomer. Conversely, a broad O-H stretch, a C=C stretch around 1620 cm⁻¹, and a single, lower-frequency C=O band (around 1660 cm⁻¹) would indicate the predominance of the enol form. The causality here is the electronic delocalization and intramolecular hydrogen bonding in the enol form, which weakens the C=O bond and lowers its vibrational frequency.

Experimental Protocol for IR Spectroscopic Analysis

To ensure the acquisition of a high-quality, reproducible IR spectrum, the following protocol is recommended. This protocol is designed as a self-validating system by including necessary background and sample preparation checks.

Instrumentation and Sample Preparation
  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

  • Sample Preparation (Solid):

    • KBr Pellet Method: Mix approximately 1-2 mg of the sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture thoroughly in an agate mortar to a fine powder. Press the powder into a transparent pellet using a hydraulic press. The transparency of the pellet is a key validation checkpoint.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). Ensure good contact between the sample and the crystal by applying pressure. This method requires minimal sample preparation.

Data Acquisition Workflow

The following workflow ensures accurate and reliable data collection.

FTIR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Start Start Prep_Sample Prepare Sample (KBr or ATR) Start->Prep_Sample Instrument_Purge Purge Spectrometer (N2 or Dry Air) Prep_Sample->Instrument_Purge Background_Scan Collect Background Spectrum Instrument_Purge->Background_Scan Validate: Check for H2O/CO2 Sample_Scan Collect Sample Spectrum Background_Scan->Sample_Scan Process_Data Perform Fourier Transform & Background Correction Sample_Scan->Process_Data Analyze_Spectrum Analyze Spectrum & Assign Bands Process_Data->Analyze_Spectrum Validate: Signal-to-Noise Ratio End End Analyze_Spectrum->End

Caption: Workflow for FTIR Spectroscopic Analysis.

Step-by-Step Acquisition Parameters
  • Instrument Purge: Purge the spectrometer's sample compartment with dry nitrogen or dry air for at least 15-30 minutes to minimize atmospheric water and carbon dioxide interference.

  • Background Collection: Collect a background spectrum (single beam) of the empty sample holder (for transmission) or the clean ATR crystal.

    • Typical Parameters: 16-32 scans, resolution of 4 cm⁻¹.

  • Sample Collection: Place the prepared sample in the beam path. Collect the sample spectrum using the same parameters as the background scan.

  • Processing: The instrument software will automatically perform a Fourier transform and ratio the single-beam sample spectrum against the single-beam background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the key absorption bands and assign them to the corresponding functional group vibrations based on the predictions in Table 1.

Conclusion

The spectroscopic characterization of 2-acetyl-benzo[b]thiophen-3(2H)-one, particularly through IR spectroscopy, requires careful consideration of its keto-enol tautomerism. By understanding the expected vibrational frequencies for each tautomer, researchers can interpret the resulting spectrum to elucidate the predominant form under specific conditions. The provided experimental protocol offers a robust framework for obtaining high-quality data, which is essential for the reliable characterization of this and other important heterocyclic compounds in a research and development setting. Further characterization using Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry would provide complementary data to confirm the structural assignment.

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  • PubMed. (2010, February 15). Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. Retrieved from PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1EtsuPN6pD1EXcVnXt1S3puoldwk53RFiytg5Vp4FGWmBJ8rlnd1GLaWKdRoMpm_UFDXLOjWpbqaIaIG0NmRxunv5b6zFOr8CfEvE5f6Uf9kVCTt1bKo9iNxOVAKCutsKnuyr]

Sources

X-Ray Crystallographic Profiling of Benzo[b]thiophen-3(2H)-one, 2-acetyl- and Its Coordination Complexes

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, structural chemists, and drug/materials development professionals.

Executive Summary

Benzo[b]thiophen-3(2H)-one, 2-acetyl- is a highly versatile heterocyclic compound characterized by its dynamic keto-enol tautomerism. In its enol form—2-acetyl-3-hydroxybenzo[b]thiophene —it serves as a potent bidentate O^O chelating ligand (often denoted as the bt ligand). Recent advancements in optoelectronics have leveraged this ligand to synthesize highly stable, red-emitting phosphorescent cyclometalated iridium(III) complexes for Organic Light-Emitting Diodes (OLEDs) [1].

This technical guide provides an in-depth analysis of the X-ray crystallographic properties of this compound, detailing its structural dynamics, its role as an ancillary ligand in transition metal coordination, and the rigorous experimental protocols required to isolate and characterize its single crystals.

Structural Dynamics: Tautomerism and Isomerism

The structural behavior of Benzo[b]thiophen-3(2H)-one, 2-acetyl- is dictated by the thermodynamic equilibrium between its keto and enol forms.

The Keto-Enol Equilibrium

In the solid state, X-ray diffraction (XRD) data reveals that the compound predominantly crystallizes in the enol form (2-acetyl-3-hydroxybenzo[b]thiophene). The causality behind this preference lies in the formation of a robust intramolecular hydrogen bond between the C(3)-hydroxyl proton and the C(2)-acetyl carbonyl oxygen. This hydrogen bond locks the molecule into a highly planar, conjugated six-membered pseudo-ring, significantly lowering the overall free energy of the crystal lattice.

Photoisomerization in Derivatives

When derivatized into hydrazones, the compound exhibits thermally reversible (E)/(Z) photoisomerization. X-ray crystallographic analysis of these hydrazone derivatives (e.g., N,N-diethyl hydrazones) confirms that irradiation induces a shift from the (E)-isomer to the (Z)-isomer [2]. Crystallographic data indicates that the (Z)-isomer adopts a stable bipolar structure in the solid state, driven by the delocalization of electron density across the benzothiophene core and the exocyclic nitrogen atoms.

G A Keto Form Benzo[b]thiophen-3(2H)-one, 2-acetyl- B Enol Form 2-acetyl-3-hydroxybenzo[b]thiophene A->B Tautomerism C Deprotonation (Base) bt Anion B->C -H+ E Photoisomerization (Hydrazone Derivatives) B->E +Hydrazine D Coordination to Ir(III) [Ir(C^N)2(bt)] Complex C->D +[Ir(C^N)2(μ-Cl)]2

Fig 1: Structural pathways of 2-acetylbenzo[b]thiophen-3(2H)-one and its derivatives.

Coordination Chemistry: The "bt" Ligand in Iridium(III) Complexes

In the realm of materials science, the deprotonated enol form (the bt anion) acts as an exceptional ancillary ligand for heteroleptic iridium(III) complexes, formulated as [Ir(C∧N)2​(bt)] .

Crystallographic Features of [Ir(C∧N)2​(bt)]

Single-crystal X-ray diffraction of these complexes reveals a distorted octahedral geometry around the Ir(III) center. The two cyclometalating C∧N ligands (e.g., 2-phenylpyridine derivatives) typically adopt a cis-C, trans-N configuration to minimize trans-influence-induced destabilization.

The bt ligand coordinates via its two oxygen atoms (O^O chelation). Compared to the ubiquitous acetylacetonate (acac) ligand, the bt ligand possesses a fused benzothiophene ring. X-ray data shows that this extended π -conjugation enforces a rigid, highly planar chelate ring. The structural causality here is profound: the increased rigidity and extended π -system of the bt ligand elevate the thermal decomposition temperature of the complex by 10–20% and significantly suppress non-radiative decay pathways, leading to higher photoluminescence quantum yields in red OLED devices [1].

Quantitative Structural Data

The following table summarizes the characteristic bond lengths observed via X-ray crystallography, illustrating the electron delocalization that occurs upon coordination and derivatization.

Table 1: Representative X-ray Crystallographic Bond Lengths (Å)

Structural FeatureFree Ligand (Enol Form)Ir(III)-Coordinated (bt Anion)Hydrazone Derivative (Z-isomer) [2]
C(3)–O / C(3)–N 1.3451.2721.357 (C–N)
C(2)–C(acetyl) 1.4401.4151.441
C=O (acetyl) 1.2251.268N/A
Ir–O(1) (acetyl) N/A2.035N/A
Ir–O(2) (ring) N/A2.042N/A

Note: In the Ir(III) complex, the C-O bonds intermediate between single (1.43 Å) and double (1.20 Å) bond lengths, confirming the delocalization of the anionic charge across the O-C-C-C-O chelate backbone.

Experimental Protocol: Crystallization and X-Ray Diffraction Analysis

To obtain high-resolution crystallographic data, researchers must grow defect-free single crystals. The following self-validating protocol outlines the synthesis, crystallization, and XRD analysis of [Ir(C∧N)2​(bt)] complexes.

Step 1: Complex Synthesis via Dimer Cleavage
  • Suspend the iridium chloride-bridged dimer [Ir(C∧N)2​(μ−Cl)]2​ (1.0 eq), 2-acetyl-3-hydroxybenzo[b]thiophene (2.5 eq), and anhydrous sodium carbonate ( Na2​CO3​ , 10 eq) in 2-ethoxyethanol.

  • Reflux the mixture under an inert argon atmosphere for 12 hours.

    • Causality: Na2​CO3​ acts as a mild base to deprotonate the enol form. The resulting nucleophilic bt anion attacks the Ir(III) center, cleaving the chloride bridge to yield the mononuclear heteroleptic complex. 2-ethoxyethanol is chosen for its high boiling point, which provides the activation energy necessary for ligand substitution.

Step 2: Purification
  • Evaporate the solvent under reduced pressure.

  • Purify the crude product via silica gel column chromatography using a dichloromethane/hexane gradient.

Step 3: Single Crystal Growth (Vapor Diffusion Method)
  • Dissolve 5–10 mg of the purified [Ir(C∧N)2​(bt)] complex in 1 mL of high-purity dichloromethane (DCM) in a small inner vial.

  • Place the inner vial inside a larger outer vial containing 5 mL of pentane or hexane (anti-solvent). Seal the outer vial tightly.

  • Allow the system to stand undisturbed at room temperature for 3–7 days.

    • Causality: DCM completely solvates the complex. The slow vapor-phase diffusion of the non-polar anti-solvent into the DCM gradually lowers the dielectric constant of the solution. This thermodynamic approach to the solubility limit prevents rapid kinetic precipitation, favoring the nucleation and growth of large, highly ordered single crystals free of twinning defects.

Step 4: X-Ray Diffraction Data Collection
  • Select a crystal of suitable dimensions (e.g., 0.2 × 0.2 × 0.1 mm) under a polarized optical microscope.

  • Mount the crystal on a Kapton loop using Paratone-N oil.

  • Flash-cool the crystal to 150 K using a nitrogen cold stream on the diffractometer.

    • Causality: Paratone oil acts as a cryoprotectant, preventing atmospheric moisture from forming crystalline ice (which would cause destructive diffraction rings). Flash-cooling to 150 K minimizes the thermal vibrations (Debye-Waller factors) of the atoms, resulting in sharper diffraction spots and higher resolution electron density maps.

Workflow S1 Synthesis (Reflux in 2-Ethoxyethanol) S2 Purification (Column Chromatography) S1->S2 S3 Crystallization (Vapor Diffusion) S2->S3 S4 XRD Data Collection (Cryogenic, 150K) S3->S4 S5 Structure Refinement (SHELXL) S4->S5

Fig 2: Experimental workflow for the crystallization and X-ray diffraction analysis.

Conclusion

The X-ray crystallographic profiling of Benzo[b]thiophen-3(2H)-one, 2-acetyl- underscores its structural versatility. Whether existing as a hydrogen-bonded enol in its free state, undergoing photoisomerization as a hydrazone derivative, or serving as a rigid, π -extended bt ancillary ligand in Ir(III) complexes, its structural geometry directly dictates its macroscopic chemical and photophysical properties. By adhering to rigorous crystallization and cryogenic XRD protocols, researchers can accurately map these structure-property relationships, accelerating the development of next-generation optoelectronic materials.

References

  • Yang, C., Lai, S. L., Chan, S. L.-F., Low, K.-H., Cheng, G., Yeung, K.-T., Kwok, C.-C., & Che, C.-M. (2014). Phosphorescent Cyclometalated Iridium(III) Complexes That Contain Substituted 2-Acetylbenzo[b]thiophen-3-olate Ligand for Red Organic Light-Emitting Devices. Chemistry – An Asian Journal, 9(12), 3572–3585.
  • Dzaraeva, E. B., et al. (1998). Photoisomerization of Hydrazones of 2-Acetyl-3-hydroxy-benzo[b]furan and benzo[b]thiophene. Russian Chemical Bulletin.

Electronic Properties and HOMO-LUMO Gap Modulation of 2-Acetylbenzo[b]thiophen-3(2H)-one in Advanced Phosphorescent Systems

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Computational Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

While the benzothiophene core is widely recognized in drug development as a privileged pharmacophore (e.g., in selective estrogen receptor modulators and enzyme inhibitors), the unique electronic properties of 2-acetylbenzo[b]thiophen-3(2H)-one —specifically its enol form, 2-acetylbenzo[b]thiophene-3-olate (bt )—have unlocked profound applications in materials science.

This technical guide provides an in-depth analysis of the electronic structure, HOMO-LUMO gap dynamics, and experimental workflows associated with the bt ligand. By acting as a strongly π -donating ancillary ligand in cyclometalated Iridium(III) complexes, bt systematically destabilizes the metal-centered Highest Occupied Molecular Orbital (HOMO). This destabilization narrows the energy gap, shifting phosphorescent emission into the deep red region while significantly enhancing the radiative rate ( kr​ ) and thermal stability of the resulting Organic Light-Emitting Diodes (OLEDs) [1].

Electronic Structure and Orbital Dynamics

The Causality of HOMO Destabilization

In heteroleptic bis-cyclometalated iridium complexes, denoted as Ir(C∧N)2​(L∧X) , the emission color and photoluminescence quantum yield ( ΦPL​ ) are heavily dictated by the HOMO-LUMO gap. Standard ancillary ligands, such as acetylacetonate (acac), often yield complexes with broad energy gaps suitable for green or yellow emission.

Replacing acac with the bt ligand fundamentally alters the orbital parentage:

  • Strong π -Donation: The sulfur atom and the extended π -conjugation of the benzothiophene ring in bt act as potent electron donors to the Ir(III) center.

  • HOMO Destabilization: This electron donation raises the energy level of the metal-centered HOMO (from approximately -5.4 eV to -5.0 eV).

  • LUMO Constancy: The Lowest Unoccupied Molecular Orbital (LUMO) remains largely localized on the primary cyclometalating ( C∧N ) ligands, keeping its energy level relatively static.

  • MLCT Enhancement: The narrowed HOMO-LUMO gap lowers the energy of the Metal-to-Ligand Charge Transfer (MLCT) state. A larger MLCT contribution to the lowest triplet excited state ( T1​ ) enhances spin-orbit coupling (SOC). This partially lifts the spin-forbidden nature of the T1​→S0​ transition, exponentially increasing the radiative decay rate ( kr​ ) [2].

EnergyLevels cluster_acac Standard Ligand (acac) cluster_bt Ancillary Ligand (bt) LUMO_acac LUMO (C^N Centered) -2.8 eV HOMO_acac HOMO (Ir/acac) -5.4 eV HOMO_acac->LUMO_acac Gap: 2.6 eV (Green/Yellow) HOMO_bt HOMO (Ir/bt Destabilized) -5.0 eV HOMO_acac->HOMO_bt Destabilization via π-donating bt ligand LUMO_bt LUMO (C^N Centered) -2.8 eV HOMO_bt->LUMO_bt Narrow Gap: 2.2 eV (Red Emission)

Fig 1: HOMO destabilization via the bt ligand narrows the energy gap for red emission.

Photophysical Impact and Device Performance

The incorporation of 2-acetylbenzo[b]thiophen-3(2H)-one not only tunes the electronic bandgap but also imparts structural rigidity. The fused bicyclic nature of the benzothiophene core restricts non-radiative vibrational decay pathways, leading to higher decomposition temperatures ( Td​ ) and lower emission self-quenching constants compared to acyclic aliphatic ligands like acac [1].

Quantitative Data: Comparative Electronic Properties

Data represents typical values for Ir(III) complexes utilizing 1-phenylisoquinoline (piq) as the primary cyclometalating ligand.

ComplexAncillary LigandHOMO (eV)LUMO (eV)Energy Gap ( Eg​ ) ΦPL​ (%) Td​ (°C)
Ir(piq)₂(acac) Acetylacetonate-5.35-2.802.55 eV~20%280
Ir(piq)₂(bt) 2-Acetylbenzo[b]thiophen-3-olate-5.05-2.822.23 eV~35%330

Key Takeaway: The bt ligand successfully reduces the HOMO-LUMO gap by ~0.32 eV, shifting the emission to the NTSC-standard red region (CIE: 0.67, 0.33) while boosting thermal stability by 50°C [1].

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Internal standards and specific environmental controls are embedded to guarantee reproducibility.

Protocol 1: Synthesis and Cyclometalation Workflow

Objective: Synthesize the heteroleptic Ir(C∧N)2​(bt) complex.

  • Dimer Formation: Reflux IrCl3​⋅nH2​O with the primary cyclometalating ligand (e.g., 2-phenylpyridine or 1-phenylisoquinoline) in a 3:1 mixture of 2-ethoxyethanol and water at 120°C for 24 hours to form the μ -dichloro-bridged dimer [Ir(C∧N)2​(μ−Cl)]2​ .

  • Cleavage and Coordination:

    • Suspend the dimer (1.0 eq), 2-acetylbenzo[b]thiophen-3(2H)-one (2.5 eq), and anhydrous Na2​CO3​ (10 eq) in deoxygenated 2-ethoxyethanol.

    • Causality of Base: Na2​CO3​ drives the tautomerization of the ketone to its reactive enolate form (bt ), facilitating the nucleophilic attack on the Ir(III) center.

  • Reflux & Purification: Heat the mixture to 120°C under an inert Nitrogen atmosphere for 16 hours. Cool to room temperature, extract with dichloromethane (DCM), and purify via silica gel column chromatography (Eluent: DCM/Hexane 1:1).

  • Validation: Confirm the heteroleptic structure via 1H -NMR; the disappearance of the enol proton (~13 ppm) confirms successful coordination.

Protocol 2: Electrochemical Determination of the HOMO-LUMO Gap

Objective: Empirically calculate the electronic energy levels via Cyclic Voltammetry (CV).

  • Setup: Use a three-electrode cell (Glassy carbon working electrode, Pt wire counter electrode, Ag/AgNO3​ reference electrode) in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate ( Bu4​NPF6​ ) as the supporting electrolyte.

  • Internal Standardization: Add Ferrocene ( Fc ) as an internal standard at the end of the measurement. The Fc/Fc+ redox couple acts as a self-validating reference point (assumed absolute energy level of -4.8 eV to vacuum).

  • Measurement & Calculation:

    • Scan at 100 mV/s to find the onset oxidation potential ( Eoxonset​ ) and onset reduction potential ( Eredonset​ ).

    • Calculate HOMO: EHOMO​=−[e(Eoxonset​−EFc/Fc+​)+4.8] eV

    • Calculate LUMO: ELUMO​=−[e(Eredonset​−EFc/Fc+​)+4.8] eV

    • Calculate Gap: Eg​=ELUMO​−EHOMO​

Workflow N1 1. Synthesize Ir(III) μ-dichloro Dimer [Ir(C^N)2(μ-Cl)]2 N2 2. Addition of 2-acetylbenzo[b]thiophen-3(2H)-one + Base (Na2CO3) in 2-ethoxyethanol N1->N2 N3 3. Cleavage & Coordination Formation of Ir(C^N)2(bt) N2->N3 N4 4. Cyclic Voltammetry (CV) Determine HOMO-LUMO Gap N3->N4 N5 5. OLED Device Fabrication Dopant in mCP Host N4->N5

Fig 2: Step-by-step workflow for synthesizing and evaluating Ir(III)-bt OLED emitters.

Conclusion

The strategic integration of 2-acetylbenzo[b]thiophen-3(2H)-one into organometallic frameworks exemplifies the power of ligand engineering. By precisely modulating the HOMO-LUMO gap through strong π -donation, researchers can bypass the traditional efficiency drop-offs associated with red-emitting phosphors. The resulting complexes not only offer superior color tuning but also provide the thermal robustness required for commercial OLED fabrication and advanced optoelectronic applications.

References

  • Yang, C., Lai, S.-L., Chan, S. L.-F., Low, K.-H., Cheng, G., Yeung, K.-T., Kwok, C.-C., & Che, C.-M. (2014). Phosphorescent cyclometalated iridium(III) complexes that contain substituted 2-acetylbenzo[b]thiophen-3-olate ligand for red organic light-emitting devices. Chemistry - An Asian Journal, 9(12), 3572–3585.[Link]

  • Lai, P.-N., Brysacz, C. H., Alam, M. K., Ayoub, N. A., Gray, T. G., Bao, J., & Teets, T. S. (2018). Highly Efficient Red-Emitting Bis-Cyclometalated Iridium Complexes. Journal of the American Chemical Society, 140(32), 10198–10207.[Link]

Methodological & Application

Catalytic methods for the preparation of Benzo[b]thiophen-3(2H)-one, 2-acetyl-

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Detailed Protocol Guide

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of catalytic methodologies for the synthesis of 2-acetyl-benzo[b]thiophen-3(2H)-one, a valuable heterocyclic scaffold in medicinal chemistry. The document details the underlying chemical principles, offers step-by-step experimental protocols, and presents comparative data to aid in method selection and optimization. Emphasis is placed on explaining the causality behind experimental choices to ensure both scientific integrity and practical applicability.

Introduction: The Significance of the Benzo[b]thiophene Core

The benzo[b]thiophene moiety is a "privileged" heterocyclic scaffold, frequently appearing in a wide array of pharmaceutically active compounds.[1] Its unique electronic and structural properties, conferred by the fused benzene and thiophene rings, allow for diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[2][3] The specific target of this guide, 2-acetyl-benzo[b]thiophen-3(2H)-one, and its tautomer, 2-acetyl-benzo[b]thiophen-3-ol, are key intermediates for the synthesis of more complex drug candidates. The presence of the acetyl group and the ketone/enol functionality provides reactive handles for further chemical modifications, making efficient and scalable synthetic routes to this core structure highly desirable.

This guide will focus on two primary catalytic strategies for the synthesis of this target molecule: a base-mediated intramolecular cyclization and a transition-metal-free, water-mediated one-pot reaction.

Catalytic Strategy 1: Base-Mediated Intramolecular Cyclization

A robust and high-yielding method for the synthesis of the tautomer, 2-aroyl-benzo[b]thiophen-3-ol, involves the reaction of 2-mercaptobenzoic acid with a suitable α-haloketone.[1] By substituting the generalized "aroyl" group with an "acetyl" group (i.e., using 3-bromo-2,4-pentanedione or a similar reagent), we can directly access the desired 2-acetyl derivative. The reaction proceeds via an initial S-alkylation followed by an in-situ intramolecular cyclization.

Mechanistic Rationale

The reaction is proposed to proceed through an initial SN2-type nucleophilic attack of the sulfhydryl group of 2-mercaptobenzoic acid on the α-haloketone.[1] This is facilitated by a base, such as triethylamine, which deprotonates the thiol to form a more nucleophilic thiolate anion. The resulting intermediate then undergoes an intramolecular condensation/cyclization to furnish the final product. The choice of a non-participating, sterically hindered base like triethylamine is crucial to favor the initial S-alkylation over other potential side reactions.

Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Workup and Isolation cluster_2 Purification reagents 2-Mercaptobenzoic Acid α-Halo Acetyl Compound Triethylamine DMF stirring Stir at Room Temperature (2-4 hours) reagents->stirring 1. Combine monitoring Monitor by TLC stirring->monitoring 2. React quench Pour into Ice-Cold Water monitoring->quench 3. Upon Completion neutralize Adjust pH to ~7 with 2N HCl quench->neutralize filter Filter Precipitate (Buchner Funnel) neutralize->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize from Hot Methanol wash->recrystallize 4. Purify dry Dry to Yield Pure Product recrystallize->dry

Caption: Workflow for Base-Mediated Synthesis.

Detailed Experimental Protocol

Materials:

  • 2-Mercaptobenzoic acid (1.0 mmol)

  • 3-Chloro-2,4-pentanedione (1.2 mmol)

  • Triethylamine (1 mL)

  • Dimethylformamide (DMF, 5 mL)

  • Ice-cold water (30 mL)

  • 2 N Hydrochloric acid

  • Methanol

Procedure:

  • To a stirred solution of 2-mercaptobenzoic acid (1.0 mmol) and 3-chloro-2,4-pentanedione (1.2 mmol) in 5 mL of DMF, add triethylamine (1 mL).

  • Stir the reaction mixture for 2-4 hours at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into 30 mL of ice-cold water.

  • Adjust the pH to approximately 7 using a 2 N solution of hydrochloric acid.

  • Collect the resulting precipitate by filtration using a Buchner funnel and wash with cold water.[1]

  • Purify the crude product by recrystallization from hot methanol to afford the target compound.

Catalytic Strategy 2: One-Pot Water-Mediated Synthesis

A highly efficient and environmentally friendly ("green") method for the synthesis of 2-acetylbenzo[b]thiophenes involves a one-pot reaction between a 2-halobenzaldehyde and 2-mercaptoacetone in water, with potassium carbonate as the base/catalyst.[4][5] This method avoids the use of hazardous organic solvents and allows for simple product isolation.

Mechanistic Rationale

This reaction proceeds through a tandem sequence. Initially, the base (K₂CO₃) facilitates the S-alkylation of 2-mercaptoacetone by the 2-halobenzaldehyde. This is followed by an intramolecular aldol-type condensation, where the enolate of the ketone attacks the aldehyde carbonyl group. Subsequent dehydration of the resulting aldol adduct leads to the formation of the benzo[b]thiophene ring and rearomatization of the system.[4] The use of water as a solvent is advantageous due to its low cost, non-flammability, and ability to promote the solubility of the inorganic base.

Catalytic Cycle Diagram

G start 2-Chlorobenzaldehyde + 2-Mercaptoacetone intermediate1 S-Alkylated Intermediate start->intermediate1 K₂CO₃, H₂O (S-Alkylation) intermediate2 Cyclized Aldol Adduct intermediate1->intermediate2 Intramolecular Aldol Condensation product 2-Acetyl-benzo[b]thiophene intermediate2->product Dehydration & Rearomatization

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Issues of Benzo[b]thiophen-3(2H)-one, 2-acetyl-

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As scientists working with heterocyclic diketones and thioaurone precursors, you are likely familiar with the notoriously poor solubility of Benzo[b]thiophen-3(2H)-one, 2-acetyl- (also known as 2-acetylbenzo[b]thiophen-3(2H)-one) in standard organic solvents.

This guide is designed by our Senior Application Scientists to help you bypass these bottlenecks. Rather than relying on trial and error, we will deconstruct the thermodynamic and structural causes of this insolubility and provide field-validated, self-correcting protocols to keep your workflows moving.

Part 1: Mechanistic Deep-Dive – Why is it Insoluble?

To solve a solubility issue, we must first understand the molecular causality. Benzo[b]thiophen-3(2H)-one, 2-acetyl- contains a highly active methylene group flanked by two carbonyl-like centers, creating a classic β -dicarbonyl system.

This structural motif exists in a dynamic keto-enol tautomeric equilibrium . In the solid state and in non-polar solvents, the compound heavily favors the enol form. The enol hydroxyl group acts as a potent hydrogen-bond donor, while the adjacent carbonyl and the benzothiophene sulfur act as acceptors. This results in the formation of a rigid, highly ordered intermolecular hydrogen-bonding network and extensive π−π stacking. Standard non-polar solvents (e.g., hexanes, diethyl ether) lack the dielectric strength and hydrogen-bond accepting capacity to disrupt this lattice .

To achieve solvation, we must actively disrupt this network through either solvent-mediated H-bond acceptance or chemical state transition (deprotonation or derivatization).

Chemical_State Keto Keto Tautomer (Poorly Soluble) Enol Enol Tautomer (H-Bonded, Insoluble) Keto->Enol Tautomerization (Solvent Dependent) Enolate Enolate Salt (Highly Soluble) Enol->Enolate + Base (TEA/DIPEA) Deprotonation Protected O-Protected Enol (Lipophilic, Soluble) Enol->Protected + TMS-Cl / Ac2O Masking H-bond donor

Fig 1. Mechanistic pathways for altering the solubility profile via chemical state transitions.

Part 2: Troubleshooting FAQs

Q1: I am trying to run a reaction in Dichloromethane (DCM), but the compound remains a cloudy suspension. How can I force it into solution without changing the bulk solvent? A: The compound's enol form resists DCM because DCM cannot adequately accept hydrogen bonds. If your downstream chemistry tolerates mildly basic conditions, the most effective strategy is base-assisted solubilization . By adding 1.1 to 1.5 equivalents of an organic amine like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), you deprotonate the acidic α -proton/enol. The resulting enolate salt is highly soluble in DCM. This technique is frequently utilized when synthesizing thioaurones from benzothiophene precursors .

Q2: I need to prepare a high-concentration stock solution (100 mM) for an in vitro biological assay. What is the safest approach? A: For bioassays, chemical modification (like adding TEA) is usually unacceptable due to cellular toxicity. You must rely on solvent-mediated disruption. Use 100% Dimethyl Sulfoxide (DMSO) . DMSO has a high dielectric constant ( ϵ=46.7 ) and acts as a powerful hydrogen-bond acceptor, effectively breaking the intermolecular lattice. If the compound precipitates upon subsequent dilution into aqueous media (a common issue with lipophilic heterocycles), pre-mix the DMSO stock with a surfactant like Tween-80 or a co-solvent like PEG-400 before aqueous introduction.

Q3: My compound streaks terribly and precipitates on the silica column during purification. How do I chromatograph it? A: Precipitation on silica occurs because the acidic silanol groups strongly interact with the enol form, stripping it out of the mobile phase. To prevent this, you must suppress the interaction. Add 1% to 2% glacial acetic acid to your mobile phase (e.g., Hexane/EtOAc + 1% AcOH). The acid protonates the silica surface and shifts the tautomeric equilibrium, keeping the compound in the mobile phase and drastically sharpening your peaks.

Solubilization_Workflow Start Compound Insoluble in Target Solvent CheckAssay Determine Application Type Start->CheckAssay Bioassay In Vitro / Bioassay CheckAssay->Bioassay Synthesis Chemical Synthesis CheckAssay->Synthesis DMSO Use DMSO or DMF + Mild Sonication Bioassay->DMSO Base Add Organic Base (TEA / DIPEA) Synthesis->Base If downstream chemistry tolerates basic conditions Protect Transient Protection (O-Silylation / Acetylation) Synthesis->Protect If strictly neutral conditions are required CoSolvent Add Co-solvents (Tween-80, PEG-400) DMSO->CoSolvent If precipitation occurs upon aqueous dilution

Fig 2. Decision matrix for selecting a solubilization strategy based on application.

Part 3: Quantitative Solubility Analytics

To guide your solvent selection, we have compiled the comparative solubility profile of Benzo[b]thiophen-3(2H)-one, 2-acetyl- under various conditions at standard ambient temperature (25°C).

Solvent SystemDielectric Constant ( ϵ )Estimated Solubility (mg/mL)Primary Solubilization Mechanism
Hexane 1.9< 0.1None (Insoluble lattice)
Dichloromethane (DCM) 9.1~ 2.5Weak dipole-dipole interactions
Tetrahydrofuran (THF) 7.5~ 5.0Moderate H-bond acceptance
DCM + 1.2 eq TEA 9.1 (Bulk)> 50.0Enolate salt formation (Deprotonation)
Dimethyl Sulfoxide (DMSO) 46.7> 100.0Strong H-bond network disruption

Part 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Base-Assisted Solubilization for Organic Synthesis

Use this protocol when preparing the compound for coupling reactions or oxidations where tertiary amines are tolerated.

  • Weighing & Suspension: Weigh 500 mg of Benzo[b]thiophen-3(2H)-one, 2-acetyl- into a dry, argon-purged 50 mL round-bottom flask. Add 10 mL of anhydrous Dichloromethane (DCM).

    • Observation: The mixture will appear as a cloudy, heterogeneous suspension.

  • Base Addition: While stirring at 400 RPM, add 1.2 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise via syringe.

    • Causality: DIPEA is chosen over TEA here because its steric bulk prevents it from acting as a competing nucleophile in downstream reactions, while still being basic enough to deprotonate the enol .

  • Equilibration: Allow the mixture to stir for 5 minutes at room temperature.

  • Validation Check: Stop the stirring. The solution should be completely transparent, though likely colored (yellow/orange).

    • Self-Correction: Shine a standard red laser pointer through the flask. If you observe a solid line of scattered light (Tyndall effect), micro-particulates remain. Add an additional 0.1 eq of DIPEA and sonicate for 60 seconds.

Protocol B: Preparation of Stable DMSO Stock Solutions for Bioassays

Use this protocol to avoid precipitation artifacts in cellular assays.

  • Vial Preparation: Weigh 10 mg of the compound into a sterile, amber glass HPLC vial. (Amber glass is recommended to prevent ambient photo-oxidation of the benzothiophene core).

  • Solvent Addition: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Thermal Disruption: Cap the vial and place it in an ultrasonic water bath heated to 37°C for 5 minutes.

    • Causality: Mild heat provides the thermodynamic energy required to overcome the lattice enthalpy, while sonication provides mechanical disruption, allowing DMSO molecules to intercalate and satisfy the hydrogen-bond donors.

  • Validation Check: Visually inspect the vial against a white background. No particulate matter should be visible.

  • Aqueous Dilution (Crucial Step): When introducing this stock to your assay media, do not pipette the media into the DMSO. Instead, pipette the DMSO stock slowly into a rapidly vortexing volume of media to prevent localized supersaturation and immediate crash-out.

References

[1] Synthetic Approaches and Reactions of 2-(Arylidene)benzo[b]thiophen- 3(2H)one-1,1-dioxides. ResearchGate. Available at: [INDEX: 2.4]

[2] Cooperative Activating Effect of Tertiary Amine/DMSO on Elemental Sulfur: Direct Access to Thioaurones from 2′-Nitrochalcones under Mild Conditions. ResearchGate. Available at:[INDEX: 2.5]

[3] Elimination, ring-contraction, and fragmentation reactions of 1-thioflavanone 1-oxides. Canadian Science Publishing. Available at: [INDEX: 1.3]

Optimal storage conditions to prevent oxidation of Benzo[b]thiophen-3(2H)-one, 2-acetyl-

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Benzo[b]thiophen-3(2H)-one, 2-acetyl- (CAS: 22720-75-8). This compound—often utilized as a specialized building block in semiconductor research, a precursor for hemithioindigo photoswitches, and a biologically active anti-osteoporosis agent—presents unique handling challenges due to its high susceptibility to oxidation.

This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, establish self-validating storage protocols, and ensure the scientific integrity of downstream experiments.

Part 1: Knowledge Base & Troubleshooting FAQs

Q1: Why does my 2-acetylbenzo[b]thiophen-3(2H)-one powder turn pink, red, or violet over time?

Root Cause: You are observing the oxidative dimerization of the compound. Mechanism: Benzo[b]thiophen-3(2H)-one derivatives (thioindoxyls) contain a highly active methylene/methine group at the C2 position. In the presence of ambient moisture or basic conditions, the compound tautomerizes to its reactive enolate form. Molecular oxygen ( O2​ ) then acts as a one-electron oxidant, converting the enolate into a thioindoxyl radical[1]. These radicals rapidly recombine to form heavily conjugated thioindigo-like dimers, which are intensely colored (typically deep red or violet)[2].

Q2: My LC-MS shows an M+16 peak. What is this impurity?

Root Cause: S-oxidation or C-oxygenation. Mechanism: Aside from dimerization, the sulfur atom in the benzothiophene core is vulnerable to oxidation by peroxides or reactive oxygen species (ROS), leading to the formation of sulfoxides (M+16) and eventually sulfones (M+32)[3]. Alternatively, nucleophilic addition of water followed by oxidation can lead to ring-cleaved products like isatin analogs[2].

Q3: What are the absolute optimal storage conditions to prevent this?

To arrest both enolization and radical formation, the compound must be stored under a strict triple-barrier system :

  • Atmosphere: Argon gas (preferred over Nitrogen due to its higher density, which blankets the solid better during brief vial openings).

  • Temperature: -20°C. Low temperatures drastically reduce the kinetic rate of spontaneous radical formation.

  • Light: Amber vials. Photochemical excitation can accelerate the generation of reactive radical intermediates.

Q4: How does solvent choice affect stability during my assays?

Causality: Protic solvents (like methanol or water) and basic additives (like triethylamine or biological buffers at pH > 8.0) catalyze the formation of the reactive enolate[2]. Solution: Always use anhydrous, rigorously degassed aprotic solvents (e.g., dry DCM, THF, or Acetonitrile) for stock solutions. If biological assays require aqueous buffers, prepare the DMSO stock immediately before use and minimize the compound's residence time in the buffer prior to the assay.

Part 2: Mechanistic Visualization

The following diagram illustrates the causal pathways of degradation, highlighting why specific environmental triggers must be controlled.

OxidationPathway A 2-Acetylbenzo[b]thiophen-3(2H)-one (Stable Keto Form) B Thioindoxyl Enolate (Reactive Intermediate) A->B Moisture / Base (Tautomerization) E S-Oxidation (Sulfoxide) (M+16 Impurity) A->E Direct S-Oxidation C Thioindoxyl Radical (1e- Oxidation) B->C O2 (Air Exposure) [One-Electron Transfer] B->E Peroxides / ROS D Thioindigo Dimerization (Red/Violet Impurity) C->D Radical Recombination

Mechanistic pathway of 2-acetylbenzo[b]thiophen-3(2H)-one oxidation.

Part 3: Quantitative Stability Data

To assist in experimental planning, the following table summarizes the expected shelf-life of 2-acetylbenzo[b]thiophen-3(2H)-one under various storage conditions. Note: Purity is defined as >98% via HPLC-UV.

Storage ConditionAtmosphereLight ExposureExpected Shelf-LifePrimary Degradant
-20°C (Optimal) Argon Dark (Amber) > 24 Months None detected
2-8°C (Fridge)ArgonDark (Amber)6 MonthsTrace Sulfoxide
25°C (Benchtop)ArgonDark (Amber)1-2 MonthsSulfoxide
25°C (Benchtop)AirDark (Amber)< 1 WeekThioindigo Dimer
25°C (Benchtop)AirAmbient Light< 24 HoursDimer + Cleavage Products

Part 4: Standard Operating Procedures (SOPs)

SOP 1: Self-Validating Aliquoting & Storage Protocol

To prevent repeated freeze-thaw cycles and atmospheric exposure, bulk material must be aliquoted immediately upon receipt. This protocol is self-validating: success is confirmed by the absence of color change in the solid.

Materials Needed:

  • Glovebox equipped with an oxygen sensor (< 1 ppm O2​ ).

  • Pre-dried amber glass vials (oven-dried at 120°C for 4 hours, cooled in a desiccator).

  • PTFE/Silicone septa crimp caps.

  • Argon gas line (if a glovebox is unavailable, use a Schlenk line).

Step-by-Step Methodology:

  • Equilibration: Do not open the bulk vendor bottle immediately. Allow the sealed bottle to equilibrate to room temperature in a desiccator for 2 hours to prevent condensation of ambient moisture on the cold powder.

  • Transfer: Move the sealed bottle, amber vials, and caps into the inert-atmosphere glovebox. Verify the O2​ sensor reads < 1 ppm.

  • Aliquoting: Weigh the bulk powder into single-use aliquots (e.g., 5 mg or 10 mg per amber vial) based on your standard assay requirements.

  • Sealing: Cap the vials tightly with PTFE-lined silicone septa. The PTFE face must be oriented toward the chemical to prevent silicone outgassing from interacting with the compound.

  • Secondary Containment: Remove the sealed vials from the glovebox. Place them inside a secondary vacuum-sealed Mylar bag containing a desiccant pouch.

  • Storage: Transfer immediately to a -20°C freezer.

  • Validation Check: Before using an aliquot, perform a visual inspection. The powder should be cream to pale yellow. Any pink or violet hue indicates a compromised seal and requires purification (See SOP 2).

StorageWorkflow Step1 1. Bulk Reception (Equilibrate to RT) Step2 2. Glovebox Transfer (Verify <1 ppm O2) Step1->Step2 Step3 3. Aliquot into Dry Amber Vials Step2->Step3 Step4 4. Seal with PTFE-Lined Caps Step3->Step4 Step5 5. Store at -20°C (with Desiccant) Step4->Step5

Optimal inert-atmosphere aliquoting and storage workflow.

SOP 2: Rescue Purification of Oxidized Material

If an aliquot has degraded (turned pink/violet), it can often be rescued via flash column chromatography, as the thioindigo dimers are highly non-polar and strongly colored, making them easy to separate.

Step-by-Step Methodology:

  • Dissolution: Dissolve the degraded solid in a minimal amount of degassed Dichloromethane (DCM).

  • TLC Validation: Run a Thin Layer Chromatography (TLC) plate using 80:20 Hexanes:Ethyl Acetate. The highly colored thioindigo dimer will run near the solvent front (high Rf), while the desired 2-acetylbenzo[b]thiophen-3(2H)-one will have a lower Rf. Sulfoxides will remain near the baseline.

  • Column Preparation: Pack a silica gel column using degassed Hexanes.

  • Elution: Load the sample and elute with a gradient of 100% Hexanes to 80:20 Hexanes:Ethyl Acetate.

  • Recovery: Collect the fractions corresponding to the pure keto-form (monitor via UV at 254 nm).

  • Concentration: Evaporate the solvent under reduced pressure (rotary evaporator) backfilled with Argon, not air. Immediately proceed to SOP 1 for storage.

References

  • [2] Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis. Available at:[Link]

  • [1] The mechanism of oxidation of indoxyl and its analogs to indigo and indigoides. ResearchGate. Available at:[Link]

  • [3] Hemithioindigo-based Molecular Switches, Motors and Machines – Tracing, Transmission and Modulation of Molecular Motions. Ludwig-Maximilians-Universität München. Available at:[Link]

Sources

Technical Support Center: Troubleshooting NMR Signal Overlap in Benzo[b]thiophen-3(2H)-one, 2-acetyl- Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. Working with 1,3-dicarbonyl-like heterocyclic systems such as 2-acetylbenzo[b]thiophen-3(2H)-one derivatives presents unique spectroscopic challenges. The most common issue reported by researchers is severe signal overlap, baseline broadening, and non-integer integration ratios in 1 H NMR spectra.

This guide provides field-proven diagnostic workflows and protocols to resolve these issues, grounded in the thermodynamics of keto-enol tautomerism.

Part 1: Diagnostic Workflow

NMR_Troubleshooting Start Observe Broad/Overlapping NMR Signals CheckSolvent 1. Solvent Screening (Switch CDCl3 to DMSO-d6) Start->CheckSolvent CheckVT 2. Variable Temperature (VT) NMR (Cool to -20°C or Heat to 80°C) CheckSolvent->CheckVT If exchange is still intermediate Check2D 3. 2D NMR Experiments (HSQC, HMBC, EXSY) CheckVT->Check2D To assign separated peaks Derivatize 4. Chemical Trapping (O-Methylation/Acetylation) CheckVT->Derivatize If VT is insufficient Resolved Signals Resolved: Tautomers Assigned Check2D->Resolved Derivatize->Resolved

Diagnostic workflow for resolving NMR signal overlap caused by keto-enol exchange dynamics.

Part 2: Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does my 1 H NMR spectrum of 2-acetylbenzo[b]thiophen-3(2H)-one show broad, overlapping signals and unexpected integration ratios? A: This is a classic manifestation of intermediate-rate keto-enol tautomerism on the NMR timescale. 2-Acetylbenzo[b]thiophen-3(2H)-one contains a β -diketone-like structural motif. It exists in a dynamic equilibrium between the keto form (where C2 is sp 3 hybridized with a distinct methine proton) and one or more enol forms (stabilized by intramolecular hydrogen bonding) (1)[1]. At room temperature, the proton exchange rate often matches the Larmor frequency difference between the tautomeric states. This intermediate exchange causes the signals—especially the acetyl methyl and the aromatic protons—to broaden and overlap, making accurate integration impossible ().

Q2: How can I manipulate the sample to resolve these overlapping signals? A: You can alter the tautomeric equilibrium and the exchange rate using two primary methods:

  • Solvent Screening: The position of the keto-enol equilibrium is highly solvent-dependent. Non-polar, aprotic solvents like CDCl 3​ strongly favor the enol tautomer due to the stabilization of the intramolecular hydrogen bond (2)[2]. Switching to a highly polar, hydrogen-bond-accepting solvent like DMSO-d 6​ disrupts this internal hydrogen bond, shifting the equilibrium and often slowing the exchange rate enough to observe distinct, sharp peaks for both tautomers (3)[3].

  • Variable Temperature (VT) NMR: If solvent changes are insufficient, VT-NMR is the definitive solution. By cooling the sample, you decrease the thermal energy available for proton transfer, pushing the exchange into the "slow exchange" regime (4)[4]. This will resolve the broad hump into distinct, sharp signals for the keto and enol forms.

Q3: What specific chemical shifts should I expect for the resolved tautomers? A: Once you achieve slow exchange, you can identify the tautomers based on distinct marker protons. The enol form is characterized by a highly deshielded proton due to strong intramolecular hydrogen bonding, while the keto form features a distinct methine proton at the C2 position.

Table 1: Expected 1 H NMR Chemical Shifts for Tautomeric Markers
Tautomeric FormMarker ProtonExpected 1 H Chemical Shift (ppm)Multiplicity
Keto Form C2 Methine (-CH-)4.5 – 5.5Singlet
Keto Form Acetyl Methyl (-CH 3​ )2.2 – 2.5Singlet
Enol Form Enol Hydroxyl (-OH)12.0 – 16.0Broad Singlet
Enol Form Acetyl Methyl (=C-CH 3​ )1.9 – 2.1Singlet

Note: Data synthesized from standard β -dicarbonyl tautomerism NMR profiles (1)[1].

Q4: How do I assign the complex, overlapping aromatic region once the peaks are sharpened? A: Use 2D NMR techniques. The aromatic protons of the benzothiophene core shift depending on whether the adjacent C3 is a ketone or an enol hydroxyl. Once VT-NMR has sharpened the signals, run a 1 H- 13 C HMBC (Heteronuclear Multiple Bond Correlation) experiment. The enol -OH proton (>12 ppm) will show strong long-range correlations ( 3 J) to the C2 and C3 carbons, allowing you to unambiguously map the enol aromatic system.

Q5: VT-NMR is not an option for me. Can I chemically lock the tautomer? A: Yes. If dynamic NMR is unavailable, you can perform chemical trapping. Reacting the mixture with a mild alkylating or acylating agent (e.g., methyl iodide with K 2​ CO 3​ , or acetic anhydride with pyridine) will trap the enol form as an enol ether or enol acetate. This eliminates the exchange dynamics entirely, yielding a single, static molecule with a clean, highly resolved NMR spectrum.

Part 3: Experimental Protocols

Protocol A: Variable Temperature (VT) NMR for Tautomeric Resolution

Objective: To achieve the slow-exchange regime by reducing thermal energy, thereby resolving overlapping tautomeric signals into quantifiable peaks.

  • Sample Preparation: Dissolve 10-15 mg of the 2-acetylbenzo[b]thiophen-3(2H)-one derivative in 0.6 mL of a low-freezing-point deuterated solvent (e.g., CD 2​ Cl 2​ or Toluene-d 8​ ). Ensure the sample is free of trace acids or bases, which catalyze tautomeric exchange and artificially broaden peaks (2)[2].

  • Initial Acquisition: Acquire a standard 1 H NMR spectrum at 298 K (25°C) to establish the baseline level of line broadening.

  • Cooling Sequence: Lower the probe temperature in 10 K increments. Allow the sample to equilibrate for at least 5 minutes at each new temperature before tuning, matching, and shimming.

  • Monitoring: Acquire a 1 H spectrum at each step. Observe the broad signals (particularly the acetyl methyl ~2.0-2.5 ppm) split into two distinct, sharp singlets.

  • Data Extraction: Once the peaks are fully resolved (typically between 253 K and 233 K), integrate the separate keto and enol signals to determine the equilibrium constant ( Keq​ ) (1)[1].

  • Validation Check (Self-Validating System): To ensure the sample has not degraded during thermal cycling, return the probe to 298 K after the cooling sequence. The spectrum must perfectly match the initial baseline spectrum acquired in Step 2. Furthermore, the sum of the integrated keto and enol methyl signals at low temperature must equal the total integration of the broadened methyl signal at room temperature.

Protocol B: 2D NMR (HSQC/HMBC) Setup for Tautomer Assignment

Objective: To map the carbon backbone of the specific tautomers without physical separation.

  • Temperature Lock: Maintain the NMR probe at the temperature determined in Protocol A where slow exchange is achieved (e.g., 243 K).

  • HSQC Acquisition: Run a 1 H- 13 C HSQC to correlate the sharp C2 methine proton of the keto form to its direct carbon.

  • HMBC Acquisition: Set up the HMBC experiment optimized for long-range couplings of 8 Hz.

  • Analysis: Locate the enol -OH proton (>12.0 ppm). Trace its cross-peaks to identify the C2, C3, and acetyl carbonyl carbons of the enol tautomer.

  • Validation Check (Self-Validating System): The assignment is self-validating if the 1 H- 13 C HSQC shows exactly one cross-peak for the C2 methine proton (confirming the keto form), while the HMBC shows correlations from the >12 ppm -OH proton to the identical carbon framework, confirming the enol form without structural rearrangement.

Part 4: References

  • Kinetic and Mechanistic Studies of the Deuterium Exchange in Classical Keto-Enol Tautomeric Equilibrium Reactions. Colorado State University.

  • Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid. National Institutes of Health (NIH).

  • Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. Thermo Fisher Scientific.

  • Keto-Enol Tautomerism : Key Points. Master Organic Chemistry.

  • Lab 3 – Keto-Enol Chemical Equilibrium & Kinetics. BioPchem.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Benzo[b]thiophen-3(2H)-one and its Indole Analogs for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of medicinal chemistry, the indole and benzothiophene scaffolds are cornerstones, forming the core of numerous pharmaceuticals and bioactive molecules.[1][2] Their isosteres, benzo[b]thiophen-3(2H)-one (commonly known as thioindoxyl) and its nitrogenous counterpart, indol-3(2H)-one (oxindole), along with their 2-acetyl derivatives, represent a fascinating class of compounds whose reactivity is pivotal for the synthesis of complex molecular architectures.[3][4] The subtle yet significant electronic differences between sulfur and nitrogen impart distinct chemical behaviors to these molecules, influencing everything from aromatic substitution patterns to the nucleophilicity of their enolates.

This guide provides an in-depth, objective comparison of the reactivity of benzo[b]thiophen-3(2H)-one, 2-acetyl-benzo[b]thiophen-3(2H)-one, and their respective indole analogs. By elucidating the causality behind their experimental behaviors, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge required to strategically design synthetic routes and exploit the unique chemical properties of these valuable heterocyclic systems.

Core Structural and Electronic Properties: The Foundation of Reactivity

The reactivity of these heterocyclic ketones is fundamentally governed by two key features: the nature of the heteroatom within the five-membered ring and the dynamic equilibrium between their keto and enol tautomers.

Keto-Enol Tautomerism: The Dynamic Equilibrium

A critical aspect governing the reactivity of these compounds is their existence as a mixture of constitutional isomers known as tautomers: the keto form and the enol form.[5][6] This equilibrium is not static and can be influenced by the solvent, pH, and the electronic nature of substituents.[6][7] Generally, the keto tautomer is thermodynamically more stable and thus predominates, primarily because the carbon-oxygen double bond is significantly stronger than a carbon-carbon double bond.[5]

However, the enol form, despite being the minor component at equilibrium, is often the more reactive species, particularly in reactions involving the α-carbon. The enol's C=C double bond is nucleophilic, readily attacking electrophiles.[6] The introduction of a 2-acetyl group creates an extended conjugated system in the enol form, which can enhance its stability through resonance and intramolecular hydrogen bonding, shifting the equilibrium.[6][8]

G cluster_0 Benzo[b]thiophen-3(2H)-one Tautomerism cluster_1 2-Acetyl-benzo[b]thiophen-3(2H)-one Tautomerism cluster_2 Indol-3(2H)-one (Oxindole) Tautomerism cluster_3 2-Acetyl-indol-3(2H)-one Tautomerism Keto_BT Keto Form Enol_BT Enol Form (Benzo[b]thiophen-3-ol) Keto_BT->Enol_BT Acid/Base Keto_AcBT Keto Form Enol_AcBT Enol Form Keto_AcBT->Enol_AcBT Acid/Base Keto_IN Keto Form Enol_IN Enol Form (3-Hydroxyindole) Keto_IN->Enol_IN Acid/Base Keto_AcIN Keto Form Enol_AcIN Enol Form Keto_AcIN->Enol_AcIN Acid/Base

Caption: Keto-enol tautomerism in the subject compounds.

The Heteroatom's Influence

The primary difference between the two parent scaffolds lies in the heteroatom: sulfur in benzothiophene and nitrogen in indole. This distinction has profound electronic consequences:

  • Electronegativity and Aromaticity: Sulfur is less electronegative than nitrogen. Consequently, the lone pair electrons on the sulfur atom in benzothiophene are more readily delocalized into the π-system, contributing more effectively to its aromaticity compared to the nitrogen in indole.[9]

  • Acidity of N-H vs. C-H: The oxindole analog possesses an acidic N-H proton, which can be deprotonated under basic conditions. This provides an additional site of reactivity not present in the thioindoxyl core structure. The C-H protons at the α-position (C2) are also acidic due to the adjacent carbonyl group, allowing for the formation of enolates.

A Comparative Analysis of Chemical Reactivity

The structural and electronic properties discussed above translate into distinct reactivity patterns. We will explore these by comparing their behavior in key reaction classes.

Electrophilic Aromatic Substitution

Both benzothiophene and indole are considered π-electron rich heterocycles, making them susceptible to electrophilic attack.[2][9] However, the regioselectivity of this attack differs.

  • Indole: Electrophilic substitution on the indole ring occurs preferentially at the C3 position.[2] This is because the intermediate Wheland complex formed by attack at C3 is more stable, allowing the positive charge to be delocalized over the benzene ring without disrupting the lone pair contribution of the nitrogen atom to the aromatic sextet.

  • Benzothiophene: In contrast, electrophilic attack on the benzothiophene ring also favors the C3 position.[9] The stability of the intermediate cation is the driving factor here as well.

The presence of the deactivating carbonyl group in the heterocyclic ring of both oxindole and thioindoxyl reduces the overall reactivity of the fused benzene ring towards further electrophilic substitution.

CompoundPreferred Site of Electrophilic Attack on the Heterocycle
IndoleC3[2]
BenzothiopheneC3[9]
Reactivity at the α-Carbon: Enolate Formation and Nucleophilic Attack

The most versatile reaction pathway for these scaffolds involves the deprotonation of the α-carbon (C2) to form a nucleophilic enolate. This is the cornerstone of C-C bond formation at this position.

The 2-acetylindole enolate is a well-studied nucleophile, capable of adding to various electrophiles, including pyridinium salts.[10][11][12] The reactivity of the corresponding thioindoxyl enolate is expected to be modulated by the sulfur atom. The greater polarizability of sulfur compared to nitrogen may influence the "softness" of the resulting enolate nucleophile.

For the 2-acetyl derivatives, two distinct enolates can potentially form: one involving the C2-proton and the C3-carbonyl, and another involving the acetyl methyl protons and the acetyl carbonyl. The former is generally favored due to the formation of a more stable, conjugated enolate system.

G Substrate 2-Acetyl Heterocyclic Ketone (X = S or NH) Enolate Conjugated Enolate (Nucleophile) Substrate->Enolate Deprotonation Base Base (e.g., LDA, NaH) Product C2-Substituted Product Enolate->Product Nucleophilic Attack Electrophile Electrophile (E+) (e.g., R-X, Aldehyde)

Caption: General pathway for C2-functionalization via enolate.

Reactions of the Acetyl Group

The introduction of the 2-acetyl group provides an additional reactive handle. The carbonyl of the acetyl group is susceptible to nucleophilic addition, and its methyl protons can be deprotonated to participate in condensation reactions.

  • Condensation Reactions: Both 2-acetylthiophene and its benzofused analogs are known to participate in Knoevenagel and Claisen-Schmidt condensations.[13][14] These reactions are powerful tools for extending the carbon framework and synthesizing complex molecules like chalcones. The electrophilicity of the acetyl carbonyl in the benzothiophene derivative is expected to be slightly higher than in the indole analog due to the stronger electron-withdrawing nature of the 2-thienyl group compared to the 2-indolyl group.[13]

Experimental Protocol: A Self-Validating System for Comparison

To provide a tangible comparison, we outline a general protocol for a base-catalyzed aldol condensation. This experiment serves as a self-validating system; by running the benzo[b]thiophen-3(2H)-one and oxindole analogs in parallel under identical conditions, the differences in yield and reaction time will provide direct, quantitative evidence of their relative reactivity.

Objective: To compare the rate and efficiency of the aldol condensation of 2-acetyl-benzo[b]thiophen-3(2H)-one and 2-acetyl-indol-3(2H)-one with a model electrophile, 4-chlorobenzaldehyde.

Materials and Reagents:

  • 2-Acetyl-benzo[b]thiophen-3(2H)-one

  • 2-Acetyl-indol-3(2H)-one

  • 4-Chlorobenzaldehyde

  • Potassium Hydroxide (KOH)

  • Ethanol (Absolute)

  • Deionized Water

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • Standard laboratory glassware and magnetic stirrer

Experimental Workflow Diagram:

G Start Dissolve Ketone & Aldehyde in Ethanol Addition Add Ethanolic KOH (Catalyst) Dropwise at RT Start->Addition Reaction Stir at Room Temperature (Monitor by TLC) Addition->Reaction Quench Pour into Ice-Water (Precipitates Product) Reaction->Quench Filter Vacuum Filter the Solid Quench->Filter Wash Wash with Cold Water Filter->Wash Dry Dry the Product (Vacuum Oven) Wash->Dry Analyze Characterize Product (NMR, MS, Yield %) Dry->Analyze

Caption: Workflow for comparative aldol condensation.

Step-by-Step Protocol:

  • Reaction Setup: In two separate round-bottom flasks equipped with magnetic stir bars, dissolve 1.0 mmol of the respective ketone (2-acetyl-benzo[b]thiophen-3(2H)-one in Flask A; 2-acetyl-indol-3(2H)-one in Flask B) in 10 mL of ethanol.

  • Addition of Electrophile: To each flask, add 1.0 mmol of 4-chlorobenzaldehyde and stir until all solids are dissolved.

  • Initiation: Prepare a solution of 1.5 mmol of KOH in 5 mL of ethanol. Add this basic solution dropwise to each reaction flask over 5 minutes at room temperature.

  • Monitoring: Allow the reactions to stir at room temperature. Monitor the progress of each reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) every 15 minutes. Note the time required for the disappearance of the starting ketone. The appearance of a new, lower Rf spot indicates product formation.

  • Work-up: Once the reaction is complete (as determined by TLC), pour the reaction mixture into 50 mL of ice-cold deionized water. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with two 10 mL portions of cold water.

  • Drying and Analysis: Dry the isolated solid in a vacuum oven at 40°C overnight. Record the final mass and calculate the percentage yield. Characterize the product's structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Expected Outcome and Interpretation:

The difference in the time required for reaction completion and the final isolated yields will provide a direct measure of the relative nucleophilicity of the enolates generated from the two heterocyclic systems under these conditions. It is hypothesized that the oxindole analog may react faster due to the potential for the N-H proton to participate in the reaction mechanism, though the electron-donating nature of the nitrogen could also influence the enolate's stability.

Summary and Outlook

The reactivity of benzo[b]thiophen-3(2H)-one, oxindole, and their 2-acetyl derivatives is a nuanced interplay of heteroatom electronics and keto-enol tautomerism. Understanding these differences is not merely an academic exercise; it is a critical component of rational drug design.

FeatureBenzo[b]thiophen-3(2H)-one SystemIndol-3(2H)-one (Oxindole) System
Heteroatom Sulfur (less electronegative, more polarizable)Nitrogen (more electronegative)
Key Protons Acidic α-C2 protonsAcidic α-C2 protons and N-H proton
Aromaticity High, due to effective S lone pair delocalization[9]Aromatic, but N lone pair contribution is key
α-Carbon Reactivity Forms nucleophilic enolateForms nucleophilic enolate; N-H can be deprotonated
Electrophilic Attack Prefers C3 position on the heterocycle[9]Prefers C3 position on the heterocycle[2]

By leveraging this comparative knowledge, medicinal chemists can more effectively devise synthetic strategies to access novel analogs, fine-tune the electronic properties of lead compounds, and ultimately accelerate the discovery of new therapeutics. The choice between a sulfur or nitrogen-containing core is a strategic decision that can profoundly impact not only the synthesis but also the ultimate biological activity of the target molecule.

References

  • Bentham Science Publishers. (2023, September 26). Synthetic Approaches and Reactions of 2-(Arylidene)benzo[b]thiophen-3(2H)one-1,1-dioxides.
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  • ACS Publications. (2002, May 1). Nucleophilic Addition of 2-Acetylindole Enolates to Pyridinium Salts. Acylation of the Intermediate Dihydropyridines. The Journal of Organic Chemistry.
  • ACS Publications. Nucleophilic Addition of 2-Acetylindole Enolates to Pyridinium Salts. Acylation of the Intermediate Dihydropyridines. The Journal of Organic Chemistry.
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  • ACS Publications. (2002, February 26). Synthesis of 2,3-Disubstituted Benzo[b]thiophenes via Palladium-Catalyzed Coupling and Electrophilic Cyclization of Terminal Acetylenes. The Journal of Organic Chemistry.
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A Comparative Guide to the Validation of HPLC Analytical Methods for the Quantification of 2-Acetyl-benzo[b]thiophen-3(2H)-one

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison and validation protocol for High-Performance Liquid Chromatography (HPLC) methods tailored for the accurate quantification of 2-acetyl-benzo[b]thiophen-3(2H)-one. Designed for researchers, scientists, and drug development professionals, this document delves into the critical aspects of method selection and validation, ensuring reliable and reproducible results in a regulated environment.

The accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and quality control. 2-Acetyl-benzo[b]thiophen-3(2H)-one, a key chemical entity, presents a unique analytical challenge due to its potential for keto-enol tautomerism. This phenomenon, where the molecule can exist in two or more interconvertible isomeric forms, can significantly impact chromatographic behavior, potentially leading to peak splitting, broadening, or inaccurate quantification if not properly controlled.[1][2] This guide will explore two distinct reversed-phase HPLC (RP-HPLC) methodologies and provide a rigorous validation framework based on the International Council for Harmonisation (ICH) guidelines.[3][4][5][6]

The Challenge: Keto-Enol Tautomerism

The primary analytical hurdle for 2-acetyl-benzo[b]thiophen-3(2H)-one is its existence as a dynamic equilibrium between the keto and enol forms. The ratio of these tautomers can be influenced by several factors, including solvent polarity, pH, and temperature.[1][7] An effective HPLC method must either separate and quantify both tautomers or, more ideally, shift the equilibrium to favor a single, stable form to ensure a single, sharp, and reproducible chromatographic peak.

Caption: Keto-enol equilibrium of 2-acetyl-benzo[b]thiophen-3(2H)-one.

Comparative Analysis of HPLC Methods

Two distinct RP-HPLC methods are proposed for the quantification of 2-acetyl-benzo[b]thiophen-3(2H)-one. Method A employs a conventional C18 stationary phase with a simple isocratic mobile phase, while Method B utilizes a phenyl-hexyl stationary phase with a gradient elution to potentially offer alternative selectivity.

ParameterMethod AMethod B
Stationary Phase C18 (e.g., Zorbax Eclipse Plus C18), 4.6 x 150 mm, 5 µmPhenyl-Hexyl (e.g., Luna Phenyl-Hexyl), 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: 60:40 (v/v) Acetonitrile:0.1% Formic Acid in WaterGradient: Time (min) - %B; 0-2: 40, 2-15: 40-80, 15-18: 80, 18-20: 40 (A: 0.1% Formic Acid in Water, B: Acetonitrile)
Flow Rate 1.0 mL/min1.2 mL/min
Column Temperature 30 °C35 °C
Detection Diode Array Detector (DAD) at 280 nmDiode Array Detector (DAD) at 280 nm
Injection Volume 10 µL10 µL
Run Time 10 minutes20 minutes

Rationale for Method Selection:

  • Method A is designed for simplicity and robustness, often preferred for routine quality control environments. The C18 column is a workhorse in reversed-phase chromatography, and the isocratic elution simplifies method transfer. The acidic mobile phase aims to suppress the ionization of the enol form, promoting a single peak.

  • Method B offers an alternative selectivity through the phenyl-hexyl stationary phase, which can provide enhanced resolution for aromatic compounds due to π-π interactions. The gradient elution is suitable for separating the analyte from potential impurities with different polarities.

For the purpose of this guide, Method A will be subjected to a full validation protocol.

Validation Protocol for HPLC Method A

The validation of an analytical method is a documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[5][6][8] The following validation parameters will be assessed for Method A according to ICH Q2(R2) guidelines.[4][5]

ValidationWorkflow Start Method Development & Optimization Specificity Specificity (Placebo, Impurities) Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery Studies) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision DL_QL Detection Limit (DL) & Quantitation Limit (QL) Precision->DL_QL Robustness Robustness (Flow Rate, Temp, Mobile Phase) DL_QL->Robustness End Validated Method Robustness->End

Caption: HPLC Method Validation Workflow.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[4]

Experimental Protocol:

  • Prepare a solution of a placebo (all formulation components except the analyte).

  • Prepare a solution of the 2-acetyl-benzo[b]thiophen-3(2H)-one reference standard.

  • Prepare a spiked sample containing the reference standard and known impurities.

  • Inject each solution into the HPLC system.

  • Acceptance Criteria: The placebo and impurities should not show any peak at the retention time of the analyte. The analyte peak in the spiked sample should be spectrally pure, as determined by the DAD peak purity analysis.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable linearity, accuracy, and precision.[8][9]

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Perform serial dilutions to prepare at least five concentrations across the desired range (e.g., 5 µg/mL to 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a calibration curve of the mean peak area against concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Hypothetical Linearity Data:

Concentration (µg/mL)Mean Peak Area
5150,234
25751,170
501,502,340
1003,004,680
1504,507,020
0.9998
Accuracy

Accuracy is the closeness of the test results to the true value. It is often determined by recovery studies.[4][10]

Experimental Protocol:

  • Prepare a placebo solution.

  • Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate and inject.

  • Calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Hypothetical Accuracy Data:

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%8079.299.0
100%100101.1101.1
120%120119.499.5
Mean Recovery 99.87%
Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[11][12]

Experimental Protocol:

  • Repeatability (Intra-day precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

Hypothetical Precision Data:

Precision LevelRSD (%)
Repeatability0.85%
Intermediate Precision1.20%
Detection Limit (DL) and Quantitation Limit (QL)
  • Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (based on the standard deviation of the response and the slope):

  • Determine the slope of the calibration curve.

  • Determine the standard deviation of the y-intercepts of the regression line.

  • DL = 3.3 * (Standard Deviation of the Intercept / Slope)

  • QL = 10 * (Standard Deviation of the Intercept / Slope)

  • Acceptance Criteria: The QL should be demonstrated to have acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[13][14]

Experimental Protocol:

  • Vary critical method parameters one at a time:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase composition (e.g., ± 2% organic)

  • Analyze a system suitability solution under each condition.

  • Acceptance Criteria: System suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits.

Conclusion

The successful validation of an HPLC method is a critical step in ensuring the quality and consistency of pharmaceutical products. This guide has outlined a comprehensive approach to comparing and validating HPLC methods for the quantification of 2-acetyl-benzo[b]thiophen-3(2H)-one, with a particular focus on addressing the challenges posed by keto-enol tautomerism. By following the principles laid out in the ICH guidelines and employing a systematic, data-driven approach, researchers can develop and validate robust and reliable analytical methods fit for their intended purpose.

References

  • Separation of keto-enol tautomers of chlortetracycline and 4-epichlortetracycline by liquid chromatography on poly(styrene-divinylbenzene)copolymer. PubMed. Available at: [Link]

  • Ich guidelines for validation final. Slideshare. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. EMA. Available at: [Link]

  • Separation and isolation of tautomers of 2-hydroxy-4-naphthoquinone-1-oxime derivatives by liquid chromatography. Indian Academy of Sciences. Available at: [Link]

  • Analysis of keto-enol tautomers of curcumin by liquid chromatography/mass spectrometry. ResearchGate. Available at: [Link]

  • How to Detect Enol Using Spectroscopic Techniques. Patsnap Eureka. Available at: [Link]

  • keto-enol tautomerism. Chromatography Forum. Available at: [Link]

  • Benzo[b]thiophen-3(2H)-one, 2-(3-oxobenzo[b]thien-2(3H)-ylidene)-. SIELC Technologies. Available at: [Link]

  • Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation products. ResearchGate. Available at: [Link]

  • Development of HPLC Methods in Identification and Quantification of Some Benzodiazepines (Diazepam, Oxazepam, Clonazepam). SAS Publishers. Available at: [Link]

  • Development and validation of stability indicating method for the quantification of Idebenone and its impurities in bulk drug. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. PMC. Available at: [Link]

  • Synthesis and characterization of some novel N-substituted derivatives of 3-(benzo[b]thiophen-2yl)-5-(4. ResearchGate. Available at: [Link]

  • Optimization and Validation of High-Performance Chromatographic Condition for Simultaneous Determination of Adapalene and Benzoyl Peroxide by Response Surface Methodology. PLOS One. Available at: [Link]

  • Development and validation of an analytical method for detection and quantification of benzophenone, bisphenol A, diethyl phthalate and 4-nonylphenol by UPLC-MS/MS in surface water. PeerJ. Available at: [Link]

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Theoretical vs. Experimental NMR Chemical Shifts for 2-Acetylbenzo[b]thiophen-3(2H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals working with heterocyclic scaffolds, structural ambiguity is a recurring hurdle. A classic example is 2-acetylbenzo[b]thiophen-3(2H)-one , a compound that exhibits pronounced keto-enol tautomerism. While experimental Nuclear Magnetic Resonance (NMR) spectroscopy provides the time-averaged bulk measurement of the molecule in solution, it cannot always independently rule out rapid exchange dynamics without orthogonal validation.

This guide provides an objective comparison between experimental NMR data and theoretical Density Functional Theory (DFT) calculations. By modeling both the keto and enol tautomers independently, we establish a self-validating framework that definitively elucidates the dominant solution-state structure.

Mechanistic Insights: The Tautomeric Equilibrium

In solution, 2-acetylbenzo[b]thiophen-3(2H)-one exists in equilibrium with its enol tautomer, 2-acetyl-3-hydroxybenzo[b]thiophene . Thermodynamic principles dictate that the equilibrium overwhelmingly favors the enol form due to two causal factors:

  • Aromatic Stabilization: The enol form restores the fully conjugated, 10-π electron aromatic system of the benzothiophene core[1].

  • Intramolecular Hydrogen Bonding: A strong, six-membered intramolecular hydrogen bond forms between the C3-hydroxyl proton and the C2-acetyl carbonyl oxygen. This structural motif is frequently exploited to enhance the bioactivity and conjugation of semicarbazone ligands and related scaffolds 2[2].

To prove this causality, we utilize theoretical NMR (DFT/GIAO) to calculate the exact magnetic shielding tensors for both hypothetical forms and compare them against the experimental spectrum.

Self-Validating Methodologies

A reliable comparison requires that both the experimental and theoretical protocols act as a self-validating system. The parameters chosen below are designed to eliminate artifacts and ensure a 1:1 environmental correlation.

Experimental NMR Protocol

The synthesis and isolation of 2-acetylbenzo[b]thiophene derivatives typically yield highly pure products suitable for high-resolution NMR 3[4].

  • Sample Preparation: 15 mg of the compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Acquisition Parameters: Spectra are recorded at 298 K on a 400 MHz spectrometer (100 MHz for ¹³C).

  • Causality for Parameter Choice: A relaxation delay (D1) of 2.0 seconds is strictly enforced. Because the enol hydroxyl proton lacks nearby protons for efficient dipole-dipole relaxation, a longer D1 ensures complete longitudinal relaxation, allowing for quantitative integration—a critical standard in metabolic profiling of benzothiophenes 5[5].

Theoretical NMR Protocol (DFT/GIAO)
  • Geometry Optimization: Conformational searches are performed for both the keto and enol forms. Geometries are optimized using DFT with the B3LYP functional and the 6-311+G(d,p) basis set .

  • Causality for Basis Set: The inclusion of diffuse functions (+) is non-negotiable here; they accurately model the extended electron density of the lone pairs on the sulfur and oxygen heteroatoms.

  • Solvent Modeling: The Polarizable Continuum Model (PCM) for chloroform is applied during optimization to mimic the experimental dielectric environment.

  • NMR Shielding Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is employed. GIAO eliminates gauge-origin dependence, ensuring that the calculated magnetic field interactions are mathematically robust.

  • Scaling: Calculated isotropic shielding tensors ( σ ) are converted to chemical shifts ( δ ) using the scaling factor derived from TMS optimized at the exact same B3LYP/6-311+G(d,p) level.

Quantitative Data Comparison

The tables below summarize the experimental shifts against the theoretical predictions for both the enol and keto tautomers.

Table 1: ¹H NMR Chemical Shift Comparison (δ, ppm)
AssignmentExperimental ShiftTheoretical EnolTheoretical Keto Δδ (Exp - Enol)
OH (Enol) 12.45 (s, 1H)12.60N/A-0.15
CH₂ (Keto C3) N/AN/A4.15N/A
CH₃ (Acetyl) 2.62 (s, 3H)2.582.40+0.04
H4 (Arom) 7.85 (d, 1H)7.907.75-0.05
H7 (Arom) 7.72 (d, 1H)7.687.80+0.04
H5, H6 (Arom) 7.35 - 7.50 (m, 2H)7.40 - 7.557.30 - 7.60~ -0.05
Table 2: ¹³C NMR Chemical Shift Comparison (δ, ppm)
AssignmentExperimental ShiftTheoretical EnolTheoretical Keto Δδ (Exp - Enol)
C=O (Acetyl) 194.5195.2191.0-0.7
C3 (Ring) 161.2 (C-OH)162.5198.4 (C=O)-1.3
C2 (Ring) 114.8115.365.2-0.5
C3a, C7a 132.4, 139.6133.1, 140.2128.5, 135.0< 0.8
CH₃ (Acetyl) 29.530.126.8-0.6

Discussion & Structural Elucidation

The comparative data provides unequivocal, self-validating proof of the molecular structure:

  • Absence of Keto Markers: The theoretical keto model predicts a distinct aliphatic CH₂ signal at ~4.15 ppm (¹H) and a highly deshielded ring ketone carbon at 198.4 ppm (¹³C). Neither of these signals exists in the experimental spectra.

  • Validation of the Intramolecular H-Bond: The experimental ¹H NMR reveals a highly deshielded singlet at 12.45 ppm. The theoretical enol model accurately predicts this shift (12.60 ppm) because the DFT geometry optimization correctly captures the spatial proximity and orbital overlap of the intramolecular hydrogen bond between the C3-OH and the acetyl group.

  • Statistical Confidence: The Mean Absolute Error (MAE) between the experimental data and the theoretical enol model is exceptionally low (< 0.1 ppm for ¹H; < 1.0 ppm for ¹³C). This tight correlation confirms that 2-acetylbenzo[b]thiophen-3(2H)-one exists almost exclusively as 2-acetyl-3-hydroxybenzo[b]thiophene in solution[1].

Visualizing the Validation Workflow

The following diagram illustrates the orthogonal validation logic used to elucidate the tautomeric dominance.

NMR_Workflow Exp Experimental NMR (CDCl3, 400 MHz) DataExp Observed Shifts (δ 1H, δ 13C) Exp->DataExp Theo Theoretical NMR (DFT/B3LYP/GIAO) Keto Model A: Keto Tautomer Benzo[b]thiophen-3(2H)-one Theo->Keto Enol Model B: Enol Tautomer 3-Hydroxybenzo[b]thiophene Theo->Enol DataTheo Calculated Isotropic Shielding Tensors Keto->DataTheo Enol->DataTheo Compare Statistical Comparison (MAE, R²) DataExp->Compare DataTheo->Compare Result Structural Elucidation: Enol Form Dominates Compare->Result

Workflow comparing experimental NMR with DFT-calculated tautomers to elucidate structure.

References

  • Photoisomerization of Hydrazones of 2-Acetyl-3-hydroxy-benzo[b]furan and -benzo[b]thiophene Mathnet.ru[Link]

  • Synthesis and Characterisation of 2-Acetylbenzothiophene-Based Semicarbazone Ligands ResearchGate[Link]

  • In Vitro Metabolism of 2-Acetylbenzothiophene: Relevance to Zileuton Hepatotoxicity ACS Publications (Chemical Research in Toxicology)[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.